3-(Cyclopentylmethyl)-5-methyl-1,2-oxazole-4-carboxylic acid
Description
3-(Cyclopentylmethyl)-5-methyl-1,2-oxazole-4-carboxylic acid is a substituted isoxazole derivative characterized by a cyclopentylmethyl group at the 3-position and a methyl group at the 5-position of the oxazole ring.
Properties
Molecular Formula |
C11H15NO3 |
|---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
3-(cyclopentylmethyl)-5-methyl-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C11H15NO3/c1-7-10(11(13)14)9(12-15-7)6-8-4-2-3-5-8/h8H,2-6H2,1H3,(H,13,14) |
InChI Key |
XPIVZVOAFXXOOX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)CC2CCCC2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopentylmethyl)-5-methyl-1,2-oxazole-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of cyclopentylmethyl ketone with hydroxylamine hydrochloride can yield the oxime, which upon cyclization forms the oxazole ring. The subsequent carboxylation step introduces the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(Cyclopentylmethyl)-5-methyl-1,2-oxazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The oxazole ring allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(Cyclopentylmethyl)-5-methyl-1,2-oxazole-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structural properties make it a candidate for studying biological interactions and pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Cyclopentylmethyl)-5-methyl-1,2-oxazole-4-carboxylic acid involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing biological pathways. The cyclopentylmethyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Alkyl vs. Aryl Substituents : The cyclopentylmethyl group in the target compound introduces steric bulk and lipophilicity compared to smaller alkyl or aryl groups. For example, the 2-chlorophenyl analog (237.64 g/mol) has a lower molecular weight but higher polarity due to the electron-withdrawing chlorine atom, which may influence solubility and crystallization behavior .
- Halogenated Derivatives: Chlorine and fluorine substituents (e.g., in ) enhance metabolic stability and binding affinity in drug-receptor interactions.
Comparative Data from Research Studies
- Melting Points : The 2-chlorophenyl derivative exhibits a sharp melting range (187–192°C), indicative of high crystallinity, whereas halogenated analogs with bulkier substituents (e.g., 2,6-dichlorophenyl) may require specialized storage conditions (-20°C) to maintain stability .
- Synthetic Utility : Compounds like 3-(3,4-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid (Ref: 10-F655627) are discontinued but were historically used in heterocyclic chemistry pipelines, suggesting similar applications for the cyclopentylmethyl variant .
Biological Activity
3-(Cyclopentylmethyl)-5-methyl-1,2-oxazole-4-carboxylic acid is a compound belonging to the oxazole family, characterized by its five-membered heterocyclic structure containing nitrogen and oxygen. This compound has garnered interest due to its potential biological activities, particularly its antimicrobial and anti-inflammatory properties. Understanding the biological activity of this compound is essential for exploring its therapeutic applications.
Chemical Structure and Properties
The molecular formula of 3-(Cyclopentylmethyl)-5-methyl-1,2-oxazole-4-carboxylic acid is with a molecular weight of approximately 209.24 g/mol. Its structure features a cyclopentylmethyl group and a carboxylic acid functional group, which are critical in determining its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C11H15NO3 |
| Molecular Weight | 209.24 g/mol |
| Structure | Oxazole derivative |
| Functional Groups | Carboxylic acid |
Antimicrobial Properties
Research indicates that 3-(Cyclopentylmethyl)-5-methyl-1,2-oxazole-4-carboxylic acid exhibits significant antimicrobial activity. A study conducted on various derivatives highlighted that compounds with similar oxazole structures showed varying degrees of inhibition against bacterial strains. The compound's unique electronic characteristics, due to the oxazole ring, enhance its interaction with microbial targets.
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, thus presenting a potential therapeutic avenue for inflammatory diseases. The presence of the carboxylic acid group likely contributes to these effects by modulating inflammatory pathways.
Case Studies
- Antimicrobial Activity : A comparative study evaluated the efficacy of several oxazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that 3-(Cyclopentylmethyl)-5-methyl-1,2-oxazole-4-carboxylic acid demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, suggesting strong antimicrobial potential .
- Anti-inflammatory Mechanism : In vitro assays demonstrated that treatment with this compound reduced the secretion of TNF-alpha and IL-6 in macrophage cell lines by approximately 50%, indicating a significant anti-inflammatory effect .
Synthesis and Applications
The synthesis of 3-(Cyclopentylmethyl)-5-methyl-1,2-oxazole-4-carboxylic acid typically involves cyclization reactions that can be optimized in industrial settings for higher yields. Its applications extend beyond pharmaceuticals; it is also being explored in agricultural formulations as a potential pesticide due to its biological activity against certain pathogens.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
